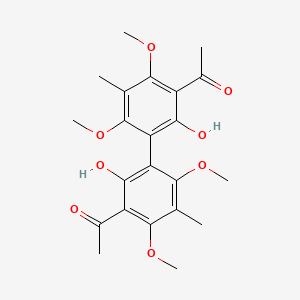

Contortin

Description

Structure

3D Structure

Properties

CAS No. |

91925-83-6 |

|---|---|

Molecular Formula |

C22H26O8 |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

1-[3-(3-acetyl-2-hydroxy-4,6-dimethoxy-5-methylphenyl)-2-hydroxy-4,6-dimethoxy-5-methylphenyl]ethanone |

InChI |

InChI=1S/C22H26O8/c1-9-19(27-5)13(11(3)23)17(25)15(21(9)29-7)16-18(26)14(12(4)24)20(28-6)10(2)22(16)30-8/h25-26H,1-8H3 |

InChI Key |

PDJMCBVRNSWEOY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)C(=O)C)O)C2=C(C(=C(C(=C2OC)C)OC)C(=O)C)O)OC |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)C(=O)C)O)C2=C(C(=C(C(=C2OC)C)OC)C(=O)C)O)OC |

Other CAS No. |

91925-83-6 |

Synonyms |

contortin |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Cortactin in Orchestrating Actin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortactin, a multifaceted actin-binding protein, is a pivotal regulator of actin polymerization, a fundamental process underpinning cellular motility, invasion, and endocytosis. This technical guide provides an in-depth examination of Cortactin's function, focusing on its role as a Nucleation Promoting Factor (NPF) for the Actin-Related Protein 2/3 (Arp2/3) complex, its capacity to stabilize actin filament branches, and its synergistic interplay with other regulatory proteins. Detailed methodologies for key in vitro assays are provided, alongside a quantitative summary of its biochemical activities and visual representations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the actin cytoskeleton and for professionals involved in the development of therapeutics targeting actin-driven cellular processes.

Introduction

The dynamic remodeling of the actin cytoskeleton is essential for a myriad of cellular functions, from the protrusion of the cell membrane during migration to the formation of endocytic vesicles. A key step in this process is the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process is tightly regulated by a host of actin-binding proteins. Among these, Cortactin has emerged as a critical orchestrator of branched actin network formation, primarily through its interaction with the Arp2/3 complex.[1][2] This guide delves into the molecular mechanisms by which Cortactin executes its function in actin polymerization.

Cortactin's Domain Architecture and Function

Cortactin is a modular protein comprised of several distinct domains that mediate its interactions and functions.[3]

-

N-Terminal Acidic (NTA) Domain: This region contains a conserved DDW motif and is responsible for binding to the Arp2/3 complex, a crucial interaction for its role as a Nucleation Promoting Factor (NPF).[4][5]

-

Actin-Binding Repeats: Cortactin possesses a series of tandem repeats that directly bind to F-actin. This interaction is essential for its ability to stabilize actin filaments and localize to sites of active actin polymerization.[4][6]

-

Proline-Rich Region: This region serves as a docking site for various SH3 domain-containing proteins and is subject to phosphorylation, which can modulate Cortactin's activity and interactions.

-

C-Terminal SH3 Domain: This domain facilitates interactions with a variety of binding partners, including N-WASP and dynamin, thereby integrating Cortactin into diverse cellular processes.[1][7]

The Multifaceted Role of Cortactin in Actin Polymerization

Cortactin influences multiple stages of actin polymerization, from the initiation of new filaments to the stabilization of the resulting network.

Activation of the Arp2/3 Complex and Nucleation

Cortactin functions as a Type II Nucleation Promoting Factor (NPF), meaning it can weakly activate the Arp2/3 complex on its own to nucleate new actin filaments from the sides of existing filaments, creating a branched network.[4][8] The NTA domain of Cortactin binds to the Arp3 subunit of the Arp2/3 complex.[9] This interaction, coupled with the binding of the actin-binding repeats to the mother actin filament, promotes a conformational change in the Arp2/3 complex, rendering it active for nucleation.[1][5]

Synergistic Activation with N-WASP

While Cortactin's intrinsic NPF activity is modest, it synergistically enhances the much more potent activity of Type I NPFs, such as N-WASP (Neural Wiskott-Aldrich syndrome protein).[1][3] N-WASP, through its VCA domain, activates the Arp2/3 complex. Cortactin enhances this process through a proposed "obligatory displacement" model. In this model, after N-WASP has activated the Arp2/3 complex at a nascent branch site, Cortactin binds to the junction and displaces N-WASP.[1] This displacement is thought to be a prerequisite for the efficient elongation of the new actin branch.[1]

Stabilization of Actin Filament Branches

A key and unique function of Cortactin is its ability to stabilize the newly formed actin filament branches.[3] Arp2/3-mediated branches are inherently unstable and prone to debranching. Cortactin, by binding simultaneously to the Arp2/3 complex at the junction and the daughter actin filament, effectively clamps the branch, significantly reducing the rate of disassembly.[10][11] This stabilization is crucial for the persistence of lamellipodial protrusions and other actin-based structures.[4]

Quantitative Analysis of Cortactin's Activity

The following table summarizes key quantitative parameters related to Cortactin's function in actin polymerization, derived from various in vitro studies.

| Parameter | Value | Experimental Context | Reference(s) |

| Cortactin Concentration for Half-Maximal Synergy with N-WASP-VCA | 72 nM | Pyrene-actin polymerization assay with 20 nM Arp2/3 complex and 150 nM GST-VCA. | [1] |

| Fold Activation of Polymerization Rate with Saturating Cortactin | 3.5 - 3.8 fold | Over GST-VCA alone in a pyrene-actin polymerization assay. | [1] |

| Dissociation Constant (Kd) of Cortactin for Dynamin PRD (in the presence of Arp2/3 and actin) | 81 nM | In vitro binding assay. | [9] |

| Dissociation Constant (Kd) of Cortactin for Dynamin PRD (in the absence of actin polymerization) | 617 nM | In vitro binding assay. | [9] |

| Affinity of Cortactin for Actin Filament Branch Junctions (Kd) | 0.9 nM | Single-molecule TIRF microscopy. | [12] |

| Affinity of Cortactin for Actin Filament Sides (Kd) | 206 nM | Single-molecule TIRF microscopy. | [12] |

| IC50 for Cortactin's Inhibition of GMF-mediated Debranching | 1.3 nM | TIRF microscopy-based debranching assay. | [12] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Synergistic Arp2/3 Activation

The following diagram illustrates the synergistic activation of the Arp2/3 complex by N-WASP and Cortactin.

Caption: Synergistic activation of Arp2/3 by N-WASP and Cortactin.

Experimental Workflow for In Vitro Actin Polymerization Assay

The pyrene-actin polymerization assay is a standard method to monitor the kinetics of actin polymerization in vitro. The workflow is depicted below.

Caption: Workflow for a pyrene-actin polymerization assay.

Detailed Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

-

Pyrene-labeled rabbit skeletal muscle actin

-

Unlabeled rabbit skeletal muscle actin

-

Purified Cortactin, Arp2/3 complex, and N-WASP (or its VCA domain)

-

G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

-

10x KMEI buffer (500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

-

Fluorometer and cuvettes

Protocol:

-

Prepare a stock solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer.

-

In a fluorometer cuvette, prepare the reaction mixture by combining the desired concentrations of Cortactin, Arp2/3 complex, and N-WASP in 1x KMEI buffer.

-

Establish a baseline fluorescence reading.

-

Initiate the polymerization reaction by adding the G-actin solution to the cuvette.

-

Immediately begin recording the fluorescence intensity over time, with an excitation wavelength of 365 nm and an emission wavelength of 407 nm.

-

The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.

F-Actin Cosedimentation Assay

This assay is used to determine the binding affinity of Cortactin for F-actin.

Materials:

-

Purified Cortactin

-

Unlabeled rabbit skeletal muscle actin

-

G-buffer

-

10x Polymerization Buffer (e.g., KMEI)

-

Ultracentrifuge and appropriate rotors/tubes

-

SDS-PAGE equipment and reagents

Protocol:

-

Polymerize G-actin into F-actin by incubating with 1x Polymerization Buffer for at least 1 hour at room temperature.

-

Incubate a constant concentration of F-actin with varying concentrations of Cortactin in a reaction buffer for 30-60 minutes at room temperature.

-

Pellet the F-actin and any bound proteins by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in a volume of sample buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for Cortactin and actin.

-

Quantify the amount of bound and free Cortactin at each concentration to determine the dissociation constant (Kd).[13][14]

Total Internal Reflection Fluorescence (TIRF) Microscopy for Visualizing Actin Branching

TIRF microscopy allows for the direct visualization of individual actin filament dynamics at a surface.

Materials:

-

TIRF microscope with appropriate lasers and filters

-

Flow cells or microfluidics chambers

-

Fluorescently labeled actin (e.g., Alexa Fluor 488-actin)

-

Purified Cortactin, Arp2/3 complex, and N-WASP

-

Polymerization buffer

-

Biotinylated BSA and streptavidin for surface passivation and filament anchoring (optional)

Protocol:

-

Assemble and passivate the flow cell to prevent non-specific protein binding.

-

Introduce a solution containing fluorescently labeled G-actin, Arp2/3 complex, N-WASP, and Cortactin into the flow cell.

-

Initiate polymerization and visualize the formation of branched actin networks in real-time using the TIRF microscope.

-

Acquire time-lapse images to observe the dynamics of branch formation, elongation, and stabilization.

-

Image analysis software can be used to quantify parameters such as branching frequency, filament elongation rates, and branch lifetimes.[15][16]

Conclusion

Cortactin is a master regulator of actin polymerization, exerting its influence through a sophisticated interplay of direct and indirect mechanisms. Its ability to activate the Arp2/3 complex, synergize with other NPFs like N-WASP, and stabilize the resulting branched actin network places it at the heart of cellular processes that depend on dynamic actin remodeling. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of Cortactin and its potential as a therapeutic target in diseases characterized by aberrant cell motility and invasion. A thorough understanding of Cortactin's role is paramount for developing novel strategies to modulate actin-dependent cellular behaviors in various pathological contexts.

References

- 1. Mechanism of synergistic activation of Arp2/3 complex by cortactin and N-WASP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of synergistic activation of Arp2/3 complex by cortactin and N-WASP (Journal Article) | OSTI.GOV [osti.gov]

- 3. Cortactin promotes and stabilizes Arp2/3-induced actin filament network formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of synergistic activation of Arp2/3 complex by cortactin and N-WASP | eLife [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. Cortactin signalling and dynamic actin networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct phospho-forms of cortactin differentially regulate actin polymerization and focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cortactin Branches Out: Roles in Regulating Protrusive Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of cortactin and N-WASp with Arp2/3 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cortactin stabilizes actin branches by bridging activated Arp2/3 to its nucleated actin filament - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct observation of cortactin protecting Arp2/3-actin filament branch junctions from GMF-mediated destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring Protein Binding to F-actin by Co-sedimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microfluidics-Assisted TIRF Imaging to Study Single Actin Filament Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Subcellular localization of Cortactin in different cell types

An In-depth Technical Guide to the Subcellular Localization of Cortactin

Introduction

Cortactin (also known as CTTN) is a key scaffolding protein and a regulator of the actin cytoskeleton, first identified as a prominent substrate for the Src tyrosine kinase.[1][2] Its name is derived from its localization to the cell cortex, where it plays a pivotal role in dynamic actin-based processes.[2] Cortactin is ubiquitously expressed in most cell types and is crucial for cell migration, invasion, endocytosis, and the formation of protrusive structures like lamellipodia and invadopodia.[2][3][4] Its function is intimately linked to its ability to bind F-actin and activate the Arp2/3 complex, thereby promoting the formation of branched actin networks.[2][5][6] The precise subcellular localization of Cortactin is tightly regulated and is critical for its diverse cellular functions, making it a subject of intense study, particularly in the context of cancer progression where its overexpression is often correlated with increased metastasis.[2][3][7] This guide provides a comprehensive overview of Cortactin's subcellular distribution across various cell types, the signaling pathways that govern its localization, and the experimental protocols used for its study.

Subcellular Localization of Cortactin in Different Cell Types

Cortactin's location within a cell is not static; it dynamically redistributes in response to various extracellular and intracellular cues. While predominantly found in the cytoplasm, it can be enriched in specific subcellular compartments depending on the cell type, its physiological state, and post-translational modifications. In unstimulated cells, Cortactin is typically found diffusely in the cytoplasm.[1] However, upon stimulation by growth factors or other signals, it translocates to sites of active actin remodeling.[1][5]

Key Localization Sites:

-

Cell Periphery and Protrusions: Cortactin is a well-established marker for actin-rich protrusive structures. It is prominently found in the lamellipodia of migrating cells, such as fibroblasts and cancer cells, where it colocalizes with the Arp2/3 complex to drive membrane protrusion.[1][3][8][9] It is also a key component of invadopodia and podosomes, specialized structures used by cancer cells and osteoclasts, respectively, for extracellular matrix degradation.[1][10][11]

-

Cell-Cell Junctions: In epithelial and endothelial cells, Cortactin localizes to cell-cell contacts, such as adherens junctions.[3][12][13] It is recruited to these sites to help regulate the organization of the junctional actin cytoskeleton, thereby contributing to the strengthening and maintenance of intercellular adhesion.[13][14]

-

Neuronal Structures: In neurons, Cortactin is found in growth cones, where it plays a role in process elongation.[15][16] It is also concentrated in the core of dendritic spines, the primary sites of excitatory synaptic contact, where it is thought to mediate activity-dependent changes in spine morphology.[15]

-

Specialized Cell Structures: In kidney podocytes, Cortactin is found at the apical side, where it colocalizes with the sialoglycoprotein podocalyxin and is involved in maintaining the intricate foot process structure.[17][18][19]

-

Nucleus: While primarily a cytoplasmic protein, Cortactin can shuttle between the cytoplasm and the nucleus.[20][21] Nuclear localization is particularly associated with its acetylated form, which appears to reduce its pro-migratory activity.[20][21][22]

Quantitative Distribution of Cortactin

While much of the literature describes Cortactin localization qualitatively, some studies provide data that can be summarized to reflect its distribution. The following table consolidates available information on Cortactin's relative distribution in different cellular compartments.

| Cell Type | Condition | Cytoplasmic Fraction | Membrane/Cortical Fraction | Nuclear Fraction | Key Localization Structures | Reference(s) |

| Fibroblasts (e.g., Swiss 3T3, 10T1/2) | Serum-starved (unstimulated) | Predominant | Low | Low | Diffuse cytoplasm | [1] |

| PDGF/Rac1 activation | Reduced | Enriched | - | Lamellipodia, membrane ruffles | [5][9][16] | |

| Epithelial Cells (e.g., MDCK) | Confluent monolayer | Present | Enriched | Minor | Cell-cell contacts (adherens junctions) | [12] |

| Endothelial Cells (e.g., HPAEC) | Confluent monolayer | Present | Enriched | - | Cell-cell junctions, cortical actin rings | [12][23] |

| Sub-confluent / Migrating | Present | Enriched | - | Focal adhesions, stress fibers, lamellipodia | [12] | |

| Cancer Cells (e.g., PDAC, Breast) | Basal | High | Moderate | Minor | Cytoplasm, cell-cell contacts | [24] |

| Serum/Growth factor stimulation | Moderate | Highly Enriched | - | Lamellipodia, invadopodia, cell membrane | [1][24] | |

| Neurons (Hippocampal) | Basal | Present | Enriched | - | Dendritic spines (core), growth cones | [15] |

| Podocytes | Normal | Present | Enriched | - | Apical side, colocalized with podocalyxin | [17][18] |

| General (e.g., COS-7) | Basal | Shuttles | Shuttles | Shuttles | Cytoplasm and Nucleus | [20][22] |

| Acetylation-promoting conditions | Reduced | Reduced | Enriched | Nucleus | [20][21][22] |

Signaling Pathways Regulating Cortactin Localization

The dynamic relocalization of Cortactin is controlled by a complex network of signaling pathways, often initiated by extracellular cues like growth factors. These pathways modulate Cortactin's activity and binding affinities through post-translational modifications and interactions with regulatory proteins.

Growth Factor and Rho GTPase Signaling

Stimulation of cells with growth factors such as PDGF, EGF, or FGF activates receptor tyrosine kinases, leading to the activation of the small GTPase Rac1.[1][5] Activated Rac1 is a master regulator of lamellipodia formation and is required for the translocation of Cortactin from the cytoplasm to the cell cortex and leading edge.[5][16] This pathway is central to cell migration.

Src Kinase and Tyrosine Phosphorylation

Cortactin is a major substrate of the Src family of non-receptor tyrosine kinases.[2][4] Upon activation by various stimuli, Src phosphorylates Cortactin on key tyrosine residues (Y421, Y466, Y482).[4] This phosphorylation event is crucial for the function of Cortactin in invadopodia and podosomes, enhancing its ability to promote actin polymerization and stabilize these invasive structures.[2] While not always directly causing translocation, Src-mediated phosphorylation is a key step for Cortactin's function at sites where it is already localized, such as the cell periphery.

Keap1 Interaction and Acetylation

Recent studies have revealed a mechanism that controls the nucleocytoplasmic shuttling of Cortactin.[20][21] The cytosolic protein Keap1 binds to Cortactin, promoting its localization to the cell cortex and thereby facilitating cell migration.[20][22] This interaction is regulated by acetylation. When Cortactin is acetylated (e.g., by CBP), its binding to Keap1 is inhibited.[20][22] This leads to the accumulation of acetylated Cortactin in the nucleus and a corresponding decrease in cell migration.[20][21] This pathway suggests that post-translational modifications can act as a switch, sequestering Cortactin away from sites of active motility.

Experimental Protocols

Determining the subcellular localization of Cortactin relies on several key biochemical and imaging techniques. Below are detailed methodologies for the most common approaches.

Immunofluorescence (IF) Staining

Immunofluorescence is a powerful technique to visualize the distribution of Cortactin within fixed cells. It allows for colocalization studies with other proteins or cellular structures (e.g., F-actin).

-

Cell Seeding: Grow cells on sterile glass coverslips placed in a petri dish or multi-well plate until they reach the desired confluency (e.g., 40-70%).[25]

-

Experimental Treatment (Optional): If studying translocation, serum-starve the cells for 12-20 hours, then stimulate with an agonist (e.g., 20 ng/ml PDGF) for a specific duration (e.g., 10 minutes).[25]

-

Fixation: Quickly wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[25][26]

-

Permeabilization: Wash the fixed cells three times with PBS. To allow antibodies to access intracellular proteins, permeabilize the cell membranes by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[27]

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 30-60 minutes at room temperature.[27]

-

Primary Antibody Incubation: Dilute the primary antibody against Cortactin (e.g., mouse anti-cortactin mAb 4F11) in blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution in a humidified chamber for 1 hour at room temperature or overnight at 4°C.[25][26]

-

Washing: Decant the primary antibody solution and wash the cells three times with PBS, 5 minutes per wash.[27]

-

Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[26] For colocalization, a fluorescently-conjugated phalloidin (for F-actin) can be added at this step.[24]

-

Final Washes: Decant the secondary antibody solution and wash three times with PBS for 5 minutes each, protected from light.[27]

-

Mounting: Briefly rinse the coverslips in distilled water. Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.[25]

-

Imaging: Visualize the samples using a confocal or epifluorescence microscope. Acquire images using appropriate laser lines and filters for each fluorophore.[28]

Subcellular Fractionation and Western Blotting

This biochemical method separates cellular components into different fractions (e.g., cytoplasm, membrane, nucleus), allowing for the quantification of Cortactin protein levels in each compartment via Western blotting.

-

Cell Harvesting: Harvest cells from a culture dish by scraping into cold PBS. Pellet the cells by centrifugation at ~500 x g for 5 minutes at 4°C.[29][30]

-

Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer (containing a mild detergent like NP-40 or digitonin and protease inhibitors). Incubate on ice for 10-20 minutes to allow cell swelling and selective plasma membrane lysis.[29][31]

-

Isolation of Nuclei: Centrifuge the lysate at a low speed (e.g., 700-1,000 x g) for 5-10 minutes at 4°C.[31][32]

-

Collection of Cytoplasmic Fraction: Carefully collect the supernatant. This is the crude cytoplasmic fraction. For further separation, this fraction can be subjected to ultracentrifugation (~100,000 x g for 1 hour) to separate the soluble cytoplasm (supernatant) from the membrane fraction (pellet).[31]

-

Nuclear Fraction Preparation: Wash the crude nuclear pellet from step 3 with lysis buffer to remove cytoplasmic contamination. Resuspend the washed pellet in a nuclear extraction buffer (containing higher salt and stronger detergents) to lyse the nuclear membrane.

-

Protein Quantification: Determine the protein concentration of each fraction (cytoplasmic, membrane, nuclear) using a standard assay like the BCA assay.

-

Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody against Cortactin. Also, probe for subcellular markers to verify the purity of the fractions (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus, Na+/K+-ATPase for plasma membrane). Visualize the bands using a chemiluminescence-based detection system.

Conclusion

The subcellular localization of Cortactin is a critical determinant of its function, dictating its involvement in processes ranging from cell motility to intercellular adhesion and gene regulation. Its dynamic recruitment to the cell periphery, driven by growth factor signaling through Rho GTPases and modulated by Src-mediated phosphorylation, underscores its role as a central hub for integrating signals that control actin cytoskeleton remodeling. Furthermore, the discovery of its nuclear translocation regulated by acetylation adds another layer of complexity to its functional repertoire. A thorough understanding of Cortactin's localization, achieved through meticulous experimental approaches like immunofluorescence and subcellular fractionation, is essential for elucidating its role in both normal physiology and pathological conditions such as cancer metastasis. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to investigate this multifaceted protein.

References

- 1. Cortactin Branches Out: Roles in Regulating Protrusive Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Cortactin: A multifunctional regulator of cellular invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cortactin - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Cortactin Expression in Hematopoietic Cells: Implications for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

- 10. Cortactin regulates podosome formation: roles of the protein interaction domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cortactin Has an Essential and Specific Role in Osteoclast Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Cortactin is necessary for E-cadherin–mediated contact formation and actin reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. The Subcellular Organization of Cortactin in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cortactin Localization to Sites of Actin Assembly in Lamellipodia Requires Interactions with F-Actin and the Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cortactin interacts with podocalyxin and mediates morphological change of podocytes through its phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. mdpi.com [mdpi.com]

- 20. The subcellular localization and activity of cortactin is regulated by acetylation and interaction with Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The subcellular localization and activity of cortactin is regulated by acetylation and interaction with Keap1 | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 24. researchgate.net [researchgate.net]

- 25. microscopy.duke.edu [microscopy.duke.edu]

- 26. biotium.com [biotium.com]

- 27. docs.abcam.com [docs.abcam.com]

- 28. researchgate.net [researchgate.net]

- 29. encodeproject.org [encodeproject.org]

- 30. UWPR [proteomicsresource.washington.edu]

- 31. Subcellular fractionation protocol [abcam.com]

- 32. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Journey of a Key Cytoskeletal Regulator: An In-depth Guide to the Conservation of the Cortactin Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortactin (encoded by the CTTN gene) is a critical scaffolding protein and a key regulator of the actin cytoskeleton, playing a pivotal role in fundamental cellular processes such as cell migration, invadopodia formation, and endocytosis.[1][2] Its involvement in these processes has significant implications for both normal physiology and pathological conditions, most notably cancer metastasis.[3][4] This technical guide delves into the evolutionary conservation of the Cortactin gene, providing a comprehensive overview of its conserved structural domains, its functional preservation across species, and its intricate involvement in conserved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development by providing detailed experimental methodologies and a structured presentation of quantitative data to facilitate a deeper understanding of Cortactin's fundamental roles and its potential as a therapeutic target.

Introduction to Cortactin

Initially identified as a prominent substrate for the Src tyrosine kinase, Cortactin is a ubiquitously expressed protein that localizes to sites of dynamic actin remodeling.[5][6] Structurally, Cortactin is characterized by several key domains: an N-terminal acidic (NTA) domain, a series of tandem repeats that constitute the F-actin binding domain, a proline-rich region, and a C-terminal SH3 domain.[2][7] This modular architecture allows Cortactin to act as a scaffold, bringing together various components of the cellular machinery to orchestrate the assembly and stabilization of branched actin networks, primarily through its interaction with the Arp2/3 complex.[8][9]

Evolutionary Conservation of the Cortactin Gene

The Cortactin gene is highly conserved throughout evolution, with orthologs identified in a wide range of species from sponges to mammals.[10] This deep evolutionary conservation underscores its fundamental importance in eukaryotic cell biology. Its closest paralog in vertebrates is Hematopoietic Cell-Specific Lyn Substrate 1 (HCLS1 or HS1), which shares significant structural and sequence similarity, particularly in the N-terminal and SH3 domains.[11][12] It is believed that Cortactin and HS1 arose from a gene duplication event.[10]

Orthologs and Paralogs

The following table summarizes the presence of Cortactin (CTTN) orthologs in a selection of representative species, highlighting the broad conservation of this gene.

| Species | Common Name | Gene Symbol | Chromosome Location |

| Homo sapiens | Human | CTTN | 11q13.3[2] |

| Mus musculus | Mouse | Cttn | 7 F5[2] |

| Rattus norvegicus | Rat | Cttn | 1q43 |

| Gallus gallus | Chicken | CTTN | 16q2.4 |

| Danio rerio | Zebrafish | cttna | 1 |

| Drosophila melanogaster | Fruit Fly | cten | 2R |

| Caenorhabditis elegans | Nematode | - | Not present |

| Saccharomyces cerevisiae | Yeast | - | Functional homolog (Abp1) |

Quantitative Analysis of Conservation

The degree of conservation can be quantified through sequence identity comparisons and the calculation of the ratio of non-synonymous (dN) to synonymous (dS) substitution rates. A dN/dS ratio of less than 1 indicates purifying (negative) selection, suggesting that the protein's sequence is functionally constrained and has been conserved. A ratio greater than 1 suggests positive selection, while a ratio of 1 indicates neutral evolution.[13][14]

The following tables provide a conceptual framework for presenting quantitative data on Cortactin conservation. The actual values would be obtained through bioinformatic analyses as described in the experimental protocols section.

Table 2.1: Percentage Sequence Identity of Cortactin Orthologs to Human Cortactin

| Species | Protein Accession (vs. Human) | Sequence Identity (%) |

| Mus musculus | NP_031828.1 | XX.X |

| Gallus gallus | NP_990666.1 | XX.X |

| Danio rerio | NP_571409.1 | XX.X |

| Drosophila melanogaster | NP_725064.1 | XX.X |

Note: "XX.X" represents placeholder data. Actual values would be derived from pairwise sequence alignments.

Table 2.2: dN/dS Ratios for the Cortactin (CTTN) Gene

| Species Comparison | dN/dS Ratio | Interpretation |

| Human vs. Mouse | < 1 | Purifying Selection |

| Human vs. Chicken | < 1 | Purifying Selection |

| Human vs. Zebrafish | < 1 | Purifying Selection |

Note: The interpretation is based on the expected high conservation of Cortactin. Actual dN/dS values require calculation from coding sequence alignments.

Conserved Functional Domains of Cortactin

The function of Cortactin is intrinsically linked to its conserved domain architecture.

-

N-Terminal Acidic (NTA) Domain: This domain is highly conserved and is responsible for binding to the Arp2/3 complex, a crucial step in initiating branched actin nucleation.[9]

-

F-Actin Binding Repeats: Cortactin possesses a variable number of tandem 37-amino acid repeats that mediate its binding to filamentous actin (F-actin). The number of these repeats can differ between species, suggesting some evolutionary plasticity in this region.[10][12]

-

Proline-Rich Domain: This region serves as a docking site for various signaling proteins, including Src family kinases, and contains key phosphorylation sites that regulate Cortactin's activity.[1][5]

-

SH3 Domain: The C-terminal Src Homology 3 (SH3) domain mediates protein-protein interactions, linking Cortactin to a diverse array of signaling and cytoskeletal proteins.[11]

Experimental Protocols for Assessing Evolutionary Conservation

This section provides detailed methodologies for key experiments used to evaluate the evolutionary conservation of a gene like CTTN.

Phylogenetic Analysis

Objective: To infer the evolutionary relationships between Cortactin orthologs from different species.

Methodology:

-

Sequence Retrieval: Obtain protein or coding DNA sequences of Cortactin orthologs from databases such as NCBI GenBank or Ensembl.

-

Multiple Sequence Alignment (MSA): Align the sequences using a tool like Clustal Omega or MUSCLE. This step is critical for identifying conserved regions and calculating evolutionary distances.

-

Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree. Common methods include:

-

Maximum Likelihood (ML): Infers the tree that has the highest probability of producing the observed sequence data given a specific model of evolution.

-

Neighbor-Joining (NJ): A distance-based method that clusters sequences based on their pairwise evolutionary distances.

-

-

Tree Visualization and Interpretation: Visualize the tree using software like FigTree or MEGA to understand the evolutionary relationships.

In Vitro Actin Polymerization Assay

Objective: To assess the functional conservation of Cortactin's ability to promote actin polymerization.

Methodology:

-

Protein Purification: Purify recombinant Cortactin proteins from different species, as well as actin monomers and the Arp2/3 complex.

-

Pyrene-Labeled Actin: Prepare a stock of actin monomers that includes a small percentage of pyrene-labeled actin. The fluorescence of pyrene increases significantly upon its incorporation into F-actin.[15][16]

-

Initiation of Polymerization: In a fluorometer cuvette, combine G-actin (with pyrene-labeled actin), Arp2/3 complex, and the Cortactin ortholog being tested in a polymerization-permissive buffer.

-

Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time. The rate of fluorescence increase is proportional to the rate of actin polymerization.[17]

-

Data Analysis: Compare the polymerization kinetics in the presence of different Cortactin orthologs to determine their relative abilities to activate the Arp2/3 complex.

Cell Migration (Wound Healing) Assay

Objective: To evaluate the conserved role of Cortactin in promoting cell migration.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., fibroblasts or cancer cells) to confluence in a multi-well plate.

-

Introduce a "Wound": Create a cell-free gap in the monolayer using a sterile pipette tip or a culture insert.[18]

-

Treatment (Optional): If studying the effect of Cortactin knockdown or overexpression, transfect or transduce the cells with the appropriate constructs prior to the assay.

-

Live-Cell Imaging: Acquire images of the wound area at regular intervals using a microscope equipped with an environmental chamber.

-

Quantification: Measure the change in the area of the cell-free gap over time to determine the rate of cell migration.[19]

Invadopodia Formation and Matrix Degradation Assay

Objective: To assess the conserved function of Cortactin in the formation and activity of invadopodia.

Methodology:

-

Prepare Fluorescent Gelatin-Coated Coverslips: Coat coverslips with a thin layer of fluorescently labeled gelatin, which serves as an artificial extracellular matrix.[3][20]

-

Cell Seeding: Seed cancer cells onto the gelatin-coated coverslips.

-

Incubation: Incubate the cells for a period sufficient to allow for invadopodia formation and matrix degradation (typically several hours).

-

Immunofluorescence Staining: Fix and permeabilize the cells, then stain for F-actin (using phalloidin) and Cortactin to visualize invadopodia.[21]

-

Microscopy and Analysis: Use fluorescence microscopy to identify invadopodia as puncta of co-localized F-actin and Cortactin. Quantify matrix degradation by measuring the dark areas (where the fluorescent gelatin has been degraded) beneath the cells.[22]

Conserved Signaling Pathways Involving Cortactin

Cortactin acts as a central hub in signaling pathways that regulate the actin cytoskeleton. Its activity is tightly controlled by phosphorylation and its interactions with a multitude of binding partners.

Cortactin and Arp2/3-Mediated Actin Polymerization

Cortactin directly binds to the Arp2/3 complex via its NTA domain and to F-actin through its repeat region.[9] This dual interaction is thought to stabilize the Arp2/3 complex on the side of a mother actin filament, thereby promoting the nucleation of a new daughter filament and leading to the formation of a branched actin network.[23][24][25] This fundamental mechanism is highly conserved across species.

The Src-Cortactin Signaling Axis

The interaction between Src family kinases and Cortactin is a well-characterized and evolutionarily conserved signaling module. Src can phosphorylate Cortactin on multiple tyrosine residues within its proline-rich region.[1][26] This phosphorylation event has several consequences:

-

It can modulate Cortactin's interaction with other proteins.[5]

-

It can influence Cortactin's ability to promote cell migration and invasion.[6]

-

It can create docking sites for other SH2 domain-containing proteins.

The Src-Cortactin pathway is a prime example of how extracellular signals are transduced to the actin cytoskeleton to effect changes in cell morphology and motility.[27]

Implications for Drug Development

The high degree of evolutionary conservation of Cortactin's structure and function makes it an attractive, albeit challenging, target for therapeutic intervention. Its central role in cell migration and invasion is particularly relevant in the context of cancer metastasis.[7] Strategies for targeting Cortactin could include:

-

Inhibiting Cortactin-Protein Interactions: Developing small molecules or biologics that disrupt the interaction of Cortactin with key partners like the Arp2/3 complex or Src kinase.

-

Targeting Cortactin Phosphorylation: Designing inhibitors that specifically block the phosphorylation of Cortactin by kinases like Src, thereby modulating its activity.

-

Modulating Cortactin Expression: Investigating approaches to downregulate the expression of Cortactin in cancer cells where it is often overexpressed.

A thorough understanding of the conserved and divergent features of Cortactin across species will be crucial for the development of effective and specific therapeutic agents.

Conclusion

The Cortactin gene has been remarkably conserved throughout eukaryotic evolution, reflecting its indispensable role in regulating the actin cytoskeleton. Its conserved domain architecture and its central position in key signaling pathways highlight its importance in a wide range of cellular processes. This technical guide has provided a comprehensive overview of the evolutionary conservation of Cortactin, complete with detailed experimental protocols and a structured presentation of its functional and regulatory aspects. It is hoped that this resource will aid researchers and drug development professionals in their efforts to further unravel the complexities of Cortactin biology and to exploit this knowledge for the development of novel therapeutics.

References

- 1. Erk/Src Phosphorylation of Cortactin Acts as a Switch On-Switch Off Mechanism That Controls Its Ability To Activate N-WASP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cortactin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Actions by actin: reciprocal regulation of cortactin activity by tyrosine kinases and F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cortactin signalling and dynamic actin networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Src-mediated Cortactin Phosphorylation Regulates Actin Localization and Injurious Blebbing in Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cortactin: A multifunctional regulator of cellular invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cortactin Branches Out: Roles in Regulating Protrusive Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Arp2/3 complex-mediated actin polymerization by cortactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative genome analysis of cortactin and HS1: the significance of the F-actin binding repeat domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a Novel Cortactin SH3 Domain-Binding Protein and Its Localization to Growth Cones of Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Calculating dNdS for NGS datasets – CVR Bioinformatics [bioinformatics.cvr.ac.uk]

- 14. Synonymous and non-synonymous substitutions — PanTools 4.3.4 documentation [pantools.readthedocs.io]

- 15. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Actin polymerization assay | Andex [andexbiotech.com]

- 17. researchgate.net [researchgate.net]

- 18. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 19. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 20. Invadopodia Detection and Gelatin Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Invadopodia Detection and Gelatin Degradation Assay [bio-protocol.org]

- 22. Analysis of invadopodia formation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cortactin stabilizes actin branches by bridging activated Arp2/3 to its nucleated actin filament - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cortactin promotes and stabilizes Arp2/3-induced actin filament network formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cortactin-Src kinase signaling pathway is involved in N-syndecan-dependent neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

The Role of Cortactin in Cytoskeletal Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cortactin is a multifaceted actin-binding protein that plays a pivotal role in the regulation of cytoskeletal dynamics. As a key substrate for Src family kinases, it integrates signaling pathways with the machinery of cell movement, invasion, and membrane trafficking. Its ability to interact with and modulate the activity of the Arp2/3 complex places it at the heart of branched actin network formation, which is fundamental to processes such as lamellipodia and invadopodia formation. Overexpression of Cortactin is frequently correlated with increased tumor aggressiveness and metastasis, making it a significant target for therapeutic intervention. This guide provides a comprehensive technical overview of Cortactin's function, supported by quantitative data, detailed experimental protocols, and visualizations of its intricate signaling networks.

Core Concepts: Structure and Function of Cortactin

Cortactin is a scaffolding protein characterized by several key domains that dictate its function and interactions.[1][2] The N-terminal acidic (NTA) domain is responsible for binding to the Arp2/3 complex, a critical step in initiating actin polymerization.[1][2] The central region of Cortactin contains a series of tandem repeats that mediate its binding to filamentous actin (F-actin).[3] At its C-terminus, a proline-rich region serves as a site for phosphorylation by various kinases, and a Src homology 3 (SH3) domain facilitates interactions with a multitude of signaling and cytoskeletal proteins.[1][4]

Functionally, Cortactin is a weak activator of the Arp2/3 complex on its own but acts synergistically with other nucleation-promoting factors (NPFs) like N-WASP to potently stimulate the formation of branched actin networks.[3] Beyond nucleation, Cortactin stabilizes these newly formed actin branches, protecting them from disassembly and thereby promoting the persistence of protrusive structures like lamellipodia.[3]

Quantitative Data on Cortactin Interactions and Activity

The following tables summarize key quantitative data regarding Cortactin's binding affinities and its impact on actin polymerization, providing a basis for in vitro and in silico modeling of its function.

Table 1: Binding Affinities of Cortactin and Related Proteins

| Interacting Proteins | Dissociation Constant (Kd) | Method | Reference |

| Cortactin & F-actin | 0.79 ± 0.16 µM | Cosedimentation Assay | [1] |

| Cortactin (NTA domain) & Arp2/3 complex | ~1.0 µM | Binding studies with recombinant proteins | [4] |

| Cortactin (NTA domain) & Arp2/3 complex | 1.3 µM | Affinity Chromatography | [5] |

| Cortactin (NtA fragment) & Arp2/3 complex | 71.6 nM | Fluorescence Anisotropy | [6] |

| Cortactin & Arp2/3 complex at branch junctions | 0.9 nM | Single Molecule Analysis | [6] |

| N-WASP (VCA domain) & Arp2/3 complex | ~0.2 µM (monomeric) | Binding studies with recombinant proteins | [4] |

| N-WASP (GST-VCA, dimeric) & Arp2/3 complex | 120 ± 30 nM | GST pull-down with purified proteins | [7] |

Table 2: Effect of Cortactin on Actin Polymerization Dynamics

| Condition | Parameter | Value | Method | Reference |

| Control (ADP-actin) | Depolymerization rate | -5.8 ± 1.5 subunits/s | TIRF Microscopy | [1] |

| + 1 µM Cortactin | Depolymerization rate | -1.1 ± 0.3 subunits/s | TIRF Microscopy | [1] |

| Cortactin (CR16L fragment) | Depolymerization rate | -1.5 ± 0.4 subunits/s | TIRF Microscopy | [1] |

| Cortactin (CR16 fragment) | Depolymerization rate | -3.5 ± 1.2 subunits/s | TIRF Microscopy | [1] |

Key Signaling Pathways Involving Cortactin

Cortactin is a central node in signaling pathways that control cell migration and invasion. Its activity is tightly regulated by post-translational modifications, primarily phosphorylation.

Regulation of Cortactin by Phosphorylation

Src family kinases phosphorylate Cortactin on tyrosine residues (Y421, Y466, Y482), which is a critical event for the maturation of invadopodia and the promotion of cancer cell invasion.[8] Serine/threonine kinases, such as ERK and PAK, also phosphorylate Cortactin, influencing its interaction with other proteins and its role in actin polymerization.[1]

Figure 1: Regulation of Cortactin activity by phosphorylation.

Cortactin in Arp2/3 Complex-Mediated Actin Nucleation

Cortactin collaborates with N-WASP to activate the Arp2/3 complex, leading to the formation of branched actin networks. This synergistic action is crucial for the formation of protrusive structures at the leading edge of migrating cells.

References

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Regulated Interactions between Dynamin and the Actin-Binding Protein Cortactin Modulate Cell Shape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Genes Related to Invadopodia Formation and CTTN in Oral Squamous Cell Carcinoma—A Systematic Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The F-Actin Binding Protein Cortactin Regulates the Dynamics of the Exocytotic Fusion Pore through its SH3 Domain [frontiersin.org]

- 7. Identification of a novel cortactin SH3 domain-binding protein and its localization to growth cones of cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An EGFR-Src-Arg-cortactin pathway mediates functional maturation of invadopodia and breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Regulatory Landscape of Cortactin: A Technical Guide to Post-Translational Modifications and their Functional Consequences

For Researchers, Scientists, and Drug Development Professionals

Cortactin, a key regulator of the actin cytoskeleton, is a critical player in fundamental cellular processes including cell migration, invasion, and endocytosis.[1][2] Its function is intricately modulated by a variety of post-translational modifications (PTMs), which act as molecular switches to control its localization, protein-protein interactions, and overall activity.[3] Dysregulation of these modifications is frequently implicated in pathological conditions, most notably in cancer progression and metastasis, making Cortactin and its regulatory enzymes attractive targets for therapeutic intervention.[1][4][5]

This technical guide provides a comprehensive overview of the major PTMs of Cortactin, their functional effects, and the experimental methodologies used to study them.

Phosphorylation: A Multi-Site Regulatory Hub

Phosphorylation is the most extensively studied PTM of Cortactin, occurring on tyrosine, serine, and threonine residues.[6] These modifications are dynamic and often act in concert to fine-tune Cortactin's function in response to extracellular stimuli.[6][7]

Tyrosine Phosphorylation

Tyrosine phosphorylation of Cortactin is a hallmark of activated signaling pathways downstream of receptor and non-receptor tyrosine kinases, such as Src, Fer, and Abl.[6][7] The primary sites of tyrosine phosphorylation are located in the proline-rich domain.[7][8]

Key Effects of Tyrosine Phosphorylation:

-

Regulation of Protein Interactions: Phosphorylated tyrosine residues create docking sites for proteins containing Src Homology 2 (SH2) domains, facilitating the recruitment of signaling complexes to sites of active actin remodeling.[1]

-

Modulation of N-WASP Activity: Tyrosine phosphorylation can inhibit the ability of Cortactin to activate Neural Wiskott-Aldrich Syndrome Protein (N-WASP), a key activator of the Arp2/3 complex.[3]

-

Role in Cancer: Increased tyrosine phosphorylation of Cortactin is strongly correlated with the aggressiveness of cancer cells and is required for metastasis in preclinical models.[1]

Serine/Threonine Phosphorylation

Serine and threonine phosphorylation of Cortactin is mediated by kinases such as Extracellular signal-Regulated Kinase (ERK) 1/2 and p21-Activated Kinase 1 (PAK1).[6][7] The major serine phosphorylation sites have been mapped to S405 and S418.[7][8]

Key Effects of Serine/Threonine Phosphorylation:

-

Activation of N-WASP: In contrast to tyrosine phosphorylation, serine phosphorylation of Cortactin at S405 and S418 promotes its interaction with and activation of N-WASP, leading to enhanced Arp2/3-mediated actin polymerization.[3][7] This differential regulation by tyrosine and serine phosphorylation is sometimes referred to as the "S-Y switch model".[3]

-

Cell Migration and Lamellipodia Persistence: ERK1/2-mediated phosphorylation of Cortactin at S405 and S418 is crucial for carcinoma cell motility, adhesion, and the persistence of lamellipodia.[7][9]

-

Regulation of Ubiquitination: Serine phosphorylation can prime Cortactin for ubiquitination and subsequent proteasomal degradation.[3][10]

Table 1: Key Phosphorylation Sites on Human Cortactin and Their Functional Effects

| Modification Site(s) | Modifying Enzyme(s) | Key Functional Effects | References |

| Y421, Y470, Y486 | Src, Fer, Abl, Arg, ErbB2, c-Met | Creates SH2 docking sites; Regulates N-WASP activity; Promotes cancer cell invasion and metastasis. | [6][7] |

| S405, S418 | ERK1/2, PAK1 | Promotes N-WASP binding and activation; Enhances Arp2/3-mediated actin polymerization; Required for lamellipodia persistence and cell motility. | [6][7][9] |

| S298 | Protein Kinase D (PKD) | Involved in regulating Cortactin function. | [6] |

| T401 | Extracellular signal-regulated kinases (ERKs) | Contributes to the regulation of Cortactin. | [3] |

Signaling Pathway of Cortactin Phosphorylation and its Downstream Effects

Caption: Cortactin phosphorylation signaling cascade.

Acetylation: A Switch for F-Actin Binding

Cortactin acetylation is a reversible modification that primarily occurs on lysine residues within its F-actin binding repeat region.[11][12] This PTM is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs).

Key Regulators and Effects of Acetylation:

-

HDAC6 and SIRT2: Histone deacetylase 6 (HDAC6) and Sirtuin 2 (SIRT2) have been identified as the primary enzymes that deacetylate Cortactin.[11][13]

-

PCAF: The histone acetyltransferase PCAF has been shown to acetylate Cortactin.[11]

-

Regulation of F-Actin Binding: Acetylation of lysine residues within the "charge patch" of the cortactin repeat region neutralizes their positive charge, which in turn attenuates its ability to bind to F-actin.[11][12] Deacetylation by HDAC6 restores this binding capacity.[11]

-

Cell Motility: Hyperacetylation of Cortactin impairs cell motility by preventing its translocation to the cell periphery and its association with F-actin.[11] Conversely, deacetylation by HDACs, such as HDAC8 in smooth muscle cells, promotes actin polymerization and contraction.[14][15]

-

Subcellular Localization: Acetylated Cortactin shows increased nuclear localization, which can be reversed by its interaction with Keap1, a cytosolic protein that promotes the cortical localization of deacetylated Cortactin.[16]

Table 2: Cortactin Acetylation and its Functional Consequences

| Modifying Enzyme(s) | Key Functional Effects | References |

| Deacetylases: HDAC6, SIRT2, HDAC8 | Promotes F-actin binding; Enhances cell motility and contraction; Promotes cortical localization. | [11][13][14] |

| Acetyltransferase: PCAF | Inhibits F-actin binding; Decreases cell motility; Promotes nuclear localization. | [11][16] |

Workflow for Studying Cortactin Acetylation

References

- 1. Cortactin in cell migration and cancer at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cortactin Branches Out: Roles in Regulating Protrusive Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cortactin in Lung Cell Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cortactin in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Cortactin: A multifunctional regulator of cellular invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cortactin Phosphorylated by ERK1/2 Localizes to Sites of Dynamic Actin Regulation and Is Required for Carcinoma Lamellipodia Persistence | PLOS One [journals.plos.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Cortactin phosphorylated by ERK1/2 localizes to sites of dynamic actin regulation and is required for carcinoma lamellipodia persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FBXL5 targets cortactin for ubiquitination-mediated destruction to regulate gastric cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scholars@Duke publication: HDAC6 modulates cell motility by altering the acetylation level of cortactin. [scholars.duke.edu]

- 13. Cortactin deacetylation by HDAC6 and SIRT2 regulates neuronal migration and dendrite morphogenesis during cerebral cortex development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone deacetylase 8 regulates cortactin deacetylation and contraction in smooth muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. The subcellular localization and activity of cortactin is regulated by acetylation and interaction with Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cortactin in Orchestrating Cell Adhesion and Spreading: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the multifaceted role of Cortactin in the fundamental cellular processes of adhesion and spreading. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms, signaling pathways, and key experimental methodologies pertinent to understanding Cortactin's function.

Executive Summary

Cortactin is a key scaffolding protein that integrates signaling pathways with the actin cytoskeleton to regulate cell motility, adhesion, and invasion. Its ability to bind F-actin and activate the Arp2/3 complex makes it a critical component in the formation of lamellipodia and invadopodia, structures essential for cell spreading and extracellular matrix degradation. This guide will explore the intricate functions of Cortactin, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling networks.

Core Functions of Cortactin in Cell Adhesion and Spreading

Cortactin acts as a central hub for actin polymerization. Its N-terminal acidic (NTA) domain binds to the Arp2/3 complex, a primary nucleator of branched actin filaments, while its tandem repeats bind to F-actin, stabilizing these networks. This dual functionality is crucial for the protrusive force required for cell spreading and the establishment of cell-matrix adhesions.

Regulation of Lamellipodia and Focal Adhesions

Cell spreading is initiated by the formation of lamellipodia, broad, sheet-like protrusions at the cell's leading edge. Cortactin is enriched in these structures and is essential for their persistence.[1] While not strictly required for the initial formation of lamellipodia, its presence stabilizes the actin network, allowing for sustained protrusion.[1] This stabilization is critical for the subsequent formation of nascent focal adhesions, which mature into stable anchors to the extracellular matrix (ECM).

Cortactin's role extends to the dynamics of focal adhesions. It is recruited to these sites and its interaction with focal adhesion kinase (FAK) and Src kinase modulates focal adhesion turnover, a process vital for directional cell migration.[2][3][4]

Quantitative Impact of Cortactin on Cellular Processes

The functional significance of Cortactin is underscored by quantitative analyses of cellular behaviors upon modulation of its expression or activity.

| Parameter Assessed | Experimental Condition | Quantitative Change | Cell Type | Reference |

| Cell Migration Speed | Cortactin Knockout | ↓ 20% (0.61 µm/min to 0.49 µm/min) | Murine Fibroblasts | [5] |

| Expression of Cortactin S298A (non-phosphorylatable) | ↑ ~2.8-fold increase in migrated cells | Panc89 Pancreatic Cancer Cells | [6] | |

| Focal Adhesion Lifetime | Cortactin Knockdown | ↑ ~2.7-fold (from ~15 min to >40 min) | Mouse Embryonic Fibroblasts | [3][4] |

| Overexpression of Cortactin 3YF (non-phosphorylatable) | ↑ ~2.7-fold (from ~15 min to 40 min) | Mouse Embryonic Fibroblasts | [3][4] | |

| Lamellipodia Persistence | Cortactin siRNA | ↓ Decreased persistence time | MTLn3 Breast Cancer Cells | [7] |

| Filopodia Protrusion Time | Cortactin Overexpression | ↑ 33% increase | Aplysia Growth Cones | [8] |

| Intercellular Adhesion | Cortactin RNAi | ↓ 2-fold reduction in intercellular adhesion | Rat-2 Fibroblasts | [9] |

Key Signaling Pathways Involving Cortactin

Cortactin's function is tightly regulated by a network of signaling pathways that respond to extracellular cues.

The FAK-Src-Cortactin Pathway in Focal Adhesion Dynamics

Integrin-mediated adhesion to the ECM activates Focal Adhesion Kinase (FAK), which in turn recruits and activates Src kinase. Src then phosphorylates Cortactin on key tyrosine residues (Y421, Y466, Y482).[2][3][4] This phosphorylation cascade is crucial for the turnover of focal adhesions, a process required for cell migration. Phosphorylated Cortactin has a reduced affinity for FAK, leading to its dissociation from focal adhesions and promoting their disassembly.[2][3][4]

FAK-Src-Cortactin signaling in focal adhesion turnover.

The Rac1-Cortactin Pathway in Lamellipodia Formation

The small GTPase Rac1 is a master regulator of lamellipodia formation. Upon activation by upstream signals, Rac1 promotes the translocation of Cortactin to the cell periphery.[10][11][12] At the leading edge, Cortactin collaborates with the Arp2/3 complex to drive the assembly of a branched actin network, providing the protrusive force for lamellipodia extension and cell spreading.

Rac1-Cortactin signaling in lamellipodia formation.

Experimental Protocols

siRNA-Mediated Knockdown of Cortactin and Cell Spreading Assay

This protocol describes the transient knockdown of Cortactin using small interfering RNA (siRNA) followed by an assessment of cell spreading on an ECM-coated substrate.

Materials:

-

Target cells (e.g., HBL100 breast epithelial cells)

-

Cortactin-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium

-

Fibronectin-coated coverslips or plates

-

Phalloidin conjugated to a fluorophore (for F-actin staining)

-

DAPI (for nuclear staining)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Fluorescence microscope

Procedure:

-

Cell Seeding for Transfection: One day prior to transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

siRNA Transfection: a. Dilute Cortactin siRNA or control siRNA in Opti-MEM. b. Dilute Lipofectamine RNAiMAX in Opti-MEM. c. Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5 minutes at room temperature to allow complex formation. d. Add the siRNA-lipid complex to the cells. e. Incubate for 48-72 hours.

-

Verification of Knockdown (Optional but Recommended): Harvest a subset of cells and perform Western blotting or qRT-PCR to confirm the reduction in Cortactin expression.

-

Cell Spreading Assay: a. Trypsinize the transfected cells and resuspend in serum-free medium. b. Seed the cells onto fibronectin-coated coverslips. c. Allow cells to spread for a defined period (e.g., 30, 60, 120 minutes). d. Fix the cells with 4% PFA for 15 minutes. e. Permeabilize with 0.1% Triton X-100 for 5 minutes. f. Block with 1% BSA for 30 minutes. g. Stain with fluorescently-labeled phalloidin and DAPI. h. Mount the coverslips on microscope slides.

-

Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Measure the cell area of at least 50 cells per condition using image analysis software (e.g., ImageJ). c. Statistically compare the average cell area between control and Cortactin knockdown cells.

Transwell Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

-

Transwell inserts (8.0 µm pore size)

-

24-well plates

-

Fibronectin or other ECM protein for coating

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS or a specific growth factor)

-

Cotton swabs

-

Methanol

-

Crystal violet stain

-

Light microscope

Procedure:

-

Coating of Transwell Inserts: Coat the upper surface of the Transwell membrane with fibronectin (or other ECM) and allow it to dry.

-

Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Assay Setup: a. Add medium containing the chemoattractant to the lower chamber of the 24-well plate. b. Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1-5 x 10^5 cells/mL. c. Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (typically 4-24 hours).

-

Staining and Quantification: a. Remove the Transwell inserts from the wells. b. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. d. Stain the cells with 0.1% crystal violet for 20 minutes. e. Wash the inserts with water and allow them to air dry. f. Count the number of migrated cells in several random fields of view under a light microscope.

Experimental and Logical Workflow

The investigation of Cortactin's role in cell adhesion and spreading typically follows a logical progression of experiments.

A typical experimental workflow to investigate Cortactin's function.

Conclusion and Future Directions

Cortactin is undeniably a central player in the intricate dance of cell adhesion and spreading. Its ability to be modulated by signaling pathways and to directly influence the architecture of the actin cytoskeleton places it at a critical nexus for controlling cell motility. For drug development professionals, targeting the signaling nodes that regulate Cortactin function, such as Src and FAK, or the protein-protein interactions of Cortactin itself, may offer novel therapeutic avenues for diseases characterized by aberrant cell migration, such as cancer metastasis.

Future research should focus on elucidating the precise spatiotemporal regulation of Cortactin activity at the leading edge of migrating cells and further dissecting the interplay between its various post-translational modifications in fine-tuning its function. Advanced imaging techniques and proteomic approaches will be invaluable in unraveling the complete Cortactin interactome and its dynamic regulation during cell adhesion and spreading.

References

- 1. Hax-1 is required for Rac1-Cortactin interaction and ovarian carcinoma cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cortactin as a target for FAK in the regulation of focal adhesion dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cortactin as a Target for FAK in the Regulation of Focal Adhesion Dynamics | PLOS One [journals.plos.org]

- 4. Cortactin as a Target for FAK in the Regulation of Focal Adhesion Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Protein Kinase D Controls Actin Polymerization and Cell Motility through Phosphorylation of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cortactin Phosphorylated by ERK1/2 Localizes to Sites of Dynamic Actin Regulation and Is Required for Carcinoma Lamellipodia Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Src and cortactin promote lamellipodia protrusion and filopodia formation and stability in growth cones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. journals.biologists.com [journals.biologists.com]

- 11. genesandcancer.com [genesandcancer.com]

- 12. Cortactin Localization to Sites of Actin Assembly in Lamellipodia Requires Interactions with F-Actin and the Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Cortactin Activity In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Cortactin is a key regulator of the actin cytoskeleton, playing a crucial role in cell motility, invasion, and intracellular trafficking. It exerts its function by promoting actin polymerization through the activation and stabilization of the Arp2/3 complex, binding to F-actin, and serving as a scaffold for various signaling proteins. Accurate measurement of Cortactin's activity in vitro is essential for understanding its cellular functions and for the development of therapeutics targeting pathways involving this multifaceted protein.

These application notes provide detailed protocols for the most common in vitro assays to quantify different aspects of Cortactin activity.

Key In Vitro Assays for Cortactin Activity

Several established in vitro assays allow for the quantitative assessment of Cortactin's core functions:

-

Actin Polymerization Assay: Measures Cortactin's ability to promote the formation of new actin filaments, often in synergy with the Arp2/3 complex and other nucleation-promoting factors (NPFs) like N-WASP.

-

Arp2/3 Complex Activation Assay: Specifically assesses the capacity of Cortactin to activate the Arp2/3 complex, leading to the nucleation of branched actin filaments.

-

F-Actin Binding Assay: Quantifies the direct interaction of Cortactin with filamentous actin (F-actin), a key aspect of its role in stabilizing actin networks.

-

In Vitro Phosphorylation Assay: Determines the extent to which Cortactin is phosphorylated by specific kinases, a post-translational modification that significantly regulates its activity and interactions.

-

In Vitro Acetylation/Deacetylation Assay: Measures the acetylation state of Cortactin, another critical post-translational modification influencing its interaction with F-actin.

Actin Polymerization Assay using Pyrene-Labeled Actin

This assay is the gold standard for monitoring actin polymerization in real-time. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into a growing F-actin polymer. This change in fluorescence is used to measure the rate of actin polymerization.

Quantitative Data Summary

| Parameter | Description | Typical Values/Observations |

| Actin Concentration | The concentration of G-actin (monomeric actin) in the assay. | 2-5 µM (with 5-10% pyrene-labeled)[1][2][3] |

| Arp2/3 Complex Concentration | The concentration of the Arp2/3 complex, which is activated by Cortactin. | 10-100 nM[1][4] |

| Cortactin Concentration | The concentration of Cortactin being tested. | 0.2-2.0 µM[1] |

| N-WASP VCA Domain | Often used as a positive control for potent Arp2/3 activation. | 5 nM[1] |

| Polymerization Rate | The slope of the kinetic curve during the elongation phase. | Increases with the addition of active Cortactin and Arp2/3 complex.[2][5] |

| Lag Time | The time before the onset of rapid polymerization. | Decreases with efficient nucleation promotion. |

Experimental Protocol

Materials:

-

Pyrene-labeled rabbit muscle actin

-

Unlabeled rabbit muscle actin

-

Recombinant purified Cortactin

-

Recombinant purified Arp2/3 complex

-

Recombinant purified N-WASP VCA domain (for positive control)

-

G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

-

Polymerization Buffer (10X): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm[6][7]

-

Black 96-well plates or cuvettes

Procedure:

-

Prepare G-actin: Resuspend lyophilized pyrene-labeled and unlabeled actin in G-buffer to a final concentration of 10 µM. Incubate on ice for 1 hour to depolymerize actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any remaining F-actin. Use the supernatant containing monomeric G-actin. The final working solution should have 5-10% pyrene-labeled actin.[1][8]

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix containing the desired concentrations of Cortactin, Arp2/3 complex, and other regulatory proteins in G-buffer.

-

Initiate Polymerization: Add the G-actin solution to the reaction mix and immediately add 1/10th volume of 10X Polymerization Buffer to initiate polymerization.

-

Measure Fluorescence: Immediately transfer the reaction to a pre-warmed cuvette or well in the fluorometer and begin recording the fluorescence intensity every 10-30 seconds for 10-60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be calculated from the slope of the linear portion of the curve.

Experimental Workflow

In Vitro Cortactin Phosphorylation Assay

This assay is designed to determine if Cortactin is a substrate for a specific kinase and to quantify the extent of phosphorylation. This is typically assessed by immunoblotting with phospho-specific antibodies or by detecting the incorporation of radioactive ³²P-ATP.

Quantitative Data Summary

| Parameter | Description | Method of Detection |

| Kinase Concentration | Concentration of the active kinase being tested (e.g., Src, ERK1/2, PKN). | Western Blot, Autoradiography |

| Cortactin Concentration | Concentration of purified Cortactin substrate. | Western Blot, Autoradiography |

| ATP Concentration | Concentration of ATP, which can be radiolabeled. | Autoradiography |

| Phosphorylation Level | Relative amount of phosphorylated Cortactin. | Densitometry of Western Blots or Autoradiographs |

Experimental Protocol

Materials:

-

Recombinant purified Cortactin

-

Active kinase of interest (e.g., purified Src kinase)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (10 mM)

-

[γ-³²P]ATP (optional, for radioactive detection)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Anti-phospho-Cortactin specific antibodies (e.g., anti-pY421)[9]

-

Anti-Cortactin antibody (for loading control)

-

Phosphorimager or X-ray film (for radioactive detection)

Procedure:

-

Set up Kinase Reaction: In a microcentrifuge tube, combine the purified Cortactin, active kinase, and Kinase Buffer.

-

Initiate Reaction: Add ATP (and a small amount of [γ-³²P]ATP if using radioactive detection) to the reaction mixture to a final concentration of 100-200 µM.

-

Incubate: Incubate the reaction at 30°C for a specified time (e.g., 0, 10, 20, 30, 60 minutes).[10]

-

Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the phosphorylated form of Cortactin.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.

-

Strip the blot and re-probe with a total Cortactin antibody to confirm equal loading.

-

-

Radioactive Detection (Optional):

-

After SDS-PAGE, dry the gel.

-